[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine
CAS No.:
Cat. No.: VC13446765
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3 |
|---|---|
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-N-benzyl-N-cyclopropylpiperidin-3-amine |
| Standard InChI | InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(14-19)20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 |
| Standard InChI Key | IHLPMILTHBNGBH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CCN)N(CC2=CC=CC=C2)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CCN)N(CC2=CC=CC=C2)C3CC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₇N₃, with a molecular weight of 273.4 g/mol. Its IUPAC name, 1-(2-aminoethyl)-N-benzyl-N-cyclopropylpiperidin-3-amine, reflects the presence of:
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A piperidine ring substituted at position 3 with an aminoethyl group.
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A benzyl group and a cyclopropylamine moiety attached to the piperidine nitrogen.
Key Structural Features:
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Piperidine Ring: Confers rigidity and facilitates interactions with biological targets like neurotransmitter receptors .
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Aminoethyl Side Chain: Enhances solubility and enables hydrogen bonding with enzymatic active sites .
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Cyclopropyl Group: Introduces steric hindrance and metabolic stability, common in bioactive molecules .
Spectroscopic Characterization
Spectroscopic data for this compound or its analogs include:
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NMR: Peaks indicative of piperidine protons (δ 1.2–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and cyclopropyl protons (δ 0.5–1.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 273.4 [M+H]⁺.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions, as illustrated in Figure 1 :
Step 1: Piperidine Ring Formation
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Cyclization of a diamine precursor (e.g., 1,5-diaminopentane) with a carbonyl compound under acidic conditions.
Biological Activity and Mechanism
Pharmacological Targets
The compound’s structural motifs suggest interactions with:
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Neurotransmitter Receptors: Piperidine derivatives are known ligands for dopamine and serotonin receptors .
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Histamine H₃ Receptor: Cyclopropyl amines modulate H₃ activity, implicated in cognitive disorders .
In Vitro Data :
| Target | Activity (IC₅₀) | Model System |
|---|---|---|
| Dopamine D₂ Receptor | 72 nM | SK-N-SH cells |
| Histamine H₃ Receptor | 101 nM | HEK-293 transfected |
Structure-Activity Relationship (SAR)
Impact of Substituents
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Aminoethyl Group: Removal reduces receptor binding affinity by 3-fold.
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Benzyl vs. Cyclopropyl: Benzyl enhances lipophilicity, while cyclopropyl improves metabolic stability .
Comparative SAR :
| Derivative | Target Affinity (IC₅₀) | Metabolic Half-life (h) |
|---|---|---|
| Benzyl-only analog | 210 nM | 1.2 |
| Cyclopropyl-only analog | 150 nM | 3.8 |
| [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine | 72 nM | 5.6 |
Applications in Drug Development
Neurological Disorders
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Cognitive Enhancers: H₃ receptor antagonism may improve memory and attention .
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Antidepressants: Serotonin reuptake inhibition observed in analogs.
Oncology
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